molecular formula C9H16O2 B1428564 2-Oxaspiro[3.5]nonan-7-ylmethanol CAS No. 1256546-76-5

2-Oxaspiro[3.5]nonan-7-ylmethanol

Cat. No.: B1428564
CAS No.: 1256546-76-5
M. Wt: 156.22 g/mol
InChI Key: ZZXZJRYFNGVOKW-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.5]nonan-7-ylmethanol is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-oxaspiro[3.5]nonan-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-5-8-1-3-9(4-2-8)6-11-7-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXZJRYFNGVOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CO)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303027
Record name 2-Oxaspiro[3.5]nonane-7-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256546-76-5
Record name 2-Oxaspiro[3.5]nonane-7-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256546-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxaspiro[3.5]nonane-7-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 25 mL round-bottomed flask was added EXAMPLE 440E (568 mg) and tetrahydrofuran (4.11 mL). 9-Borabicyclo[3.3.1]nonane (0.5 M in tetrahydrofuran, 24.7 mL) was added and the reaction was allowed to stir for 2 hours at room temperature. Ethanol (11 mL) was added followed by NaOH (5M, 4.11 mL) and then hydrogen peroxide (2.1 mL) was added. The reaction was heated at 50° C. for 2 hours. Most of the ethanol and tetrahydrofuran was removed by rotary evaporation, and the crude material was diluted with water and ethyl acetate. The aqueous layer was extracted with ethyl acetate (3×) and the combined organics were dried (Na2SO4), filtered and concentrated by rotary evaporation. The residue was purified by regular phase flash column chromatography (Analogix, 0-70% hexanes/ethyl acetate).
[Compound]
Name
EXAMPLE 440E
Quantity
568 mg
Type
reactant
Reaction Step One
Quantity
4.11 mL
Type
reactant
Reaction Step One
Quantity
24.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.11 mL
Type
reactant
Reaction Step Three
Quantity
2.1 mL
Type
reactant
Reaction Step Four
Quantity
11 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxaspiro[3.5]nonan-7-ylmethanol
Reactant of Route 2
2-Oxaspiro[3.5]nonan-7-ylmethanol
Reactant of Route 3
2-Oxaspiro[3.5]nonan-7-ylmethanol
Reactant of Route 4
2-Oxaspiro[3.5]nonan-7-ylmethanol
Reactant of Route 5
2-Oxaspiro[3.5]nonan-7-ylmethanol
Reactant of Route 6
2-Oxaspiro[3.5]nonan-7-ylmethanol

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